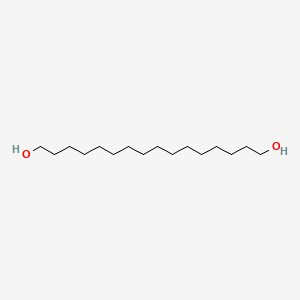

1,16-Hexadecanediol

Description

This compound has been reported in Arabidopsis thaliana with data available.

Structure

3D Structure

Properties

IUPAC Name |

hexadecane-1,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBXIPOYHVMPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCO)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064788 | |

| Record name | 1,16-Hexadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7735-42-4, 23079-20-1 | |

| Record name | 1,16-Hexadecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7735-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,16-Hexadecanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, compounded with 1,16-hexadecanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023079201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,16-Hexadecanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,16-Hexadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecane-1,16-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,16-HEXADECANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z799LHM79S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,16-Hexadecanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,16-Hexadecanediol, a long-chain aliphatic diol, serves as a versatile building block in various chemical syntheses, including the preparation of polyesters, polyurethanes, and other polymers. Its bifunctional nature, with hydroxyl groups at both ends of a sixteen-carbon chain, imparts unique physical and chemical properties that are of significant interest in materials science and drug development. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols and relevant biological context.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, processing, and application in various fields. A summary of its key physical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₄O₂ | [1] |

| Molecular Weight | 258.44 g/mol | [1][2] |

| Melting Point | 91-94 °C (lit.) | [2][3] |

| Boiling Point | 197-199 °C at 3 mmHg (lit.) | |

| Appearance | White to almost white powder or crystals | |

| Solubility | Almost transparent in hot methanol | |

| CAS Number | 7735-42-4 | |

| Synonyms | Hexadecamethylene glycol |

Experimental Protocols

Accurate determination of physical properties is fundamental to the characterization of a chemical compound. The following sections detail the standard methodologies for measuring the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

A common and reliable method for determining the melting point of a crystalline solid like this compound is the capillary method using a melting point apparatus (e.g., Mel-Temp or similar).

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.

Boiling Point Determination at Reduced Pressure

For compounds with high boiling points, such as this compound, distillation at atmospheric pressure can lead to decomposition. Therefore, the boiling point is determined at a reduced pressure.

Methodology: Vacuum Distillation

-

Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump. A manometer is included to measure the pressure within the system.

-

Procedure: A sample of this compound is placed in the distillation flask along with boiling chips or a magnetic stirrer. The system is evacuated to the desired pressure (e.g., 3 mmHg). The flask is then heated gently.

-

Data Recording: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Isothermal Equilibrium Method

The solubility of this compound in a solvent like methanol can be determined quantitatively using the isothermal equilibrium method.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., methanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., in a temperature-controlled shaker or water bath) for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation and Analysis: The undissolved solid is separated from the solution by centrifugation or filtration. A known volume of the clear, saturated solution is then carefully removed.

-

Quantification: The solvent is evaporated from the known volume of the saturated solution, and the mass of the remaining this compound is determined gravimetrically. The solubility is then calculated and expressed in units such as g/100 mL or mol/L.

Biological Relevance: Activation of the Mps1 MAP Kinase Pathway

This compound has been reported to activate the Mps1 (Monopolar spindle 1) MAP kinase pathway. The Mitogen-Activated Protein (MAP) kinase pathways are crucial signaling cascades that regulate a wide array of cellular processes, including cell proliferation, differentiation, and stress responses. These pathways typically consist of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).

The precise mechanism by which this compound activates the Mps1 pathway is a subject of ongoing research. It is hypothesized that as a long-chain diol, it may influence the fluidity of cellular membranes or interact with specific receptor proteins, thereby initiating the downstream signaling cascade.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,16-Hexadecanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 1,16-Hexadecanediol. A clear understanding of its structure is fundamental for its application in polymer chemistry, as a linker molecule in active pharmaceutical ingredients (APIs), and in the development of novel drug delivery systems.[1]

Core Structural and Physical Characteristics

This compound is a long-chain, linear aliphatic diol. Its structure consists of a 16-carbon backbone with hydroxyl (-OH) groups at both terminal positions.[2][3] This bifunctionality is key to its utility in various chemical syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₄O₂ | [3][4] |

| Molecular Weight | 258.44 g/mol | |

| CAS Number | 7735-42-4 | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 91-94 °C | |

| Boiling Point | 197-199 °C at 3 mmHg | |

| Solubility | Soluble in hot ethanol and organic solvents; insoluble in water. |

Spectroscopic Data for Structural Confirmation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's atomic composition and connectivity.

Table 2: Key Spectroscopic Data for this compound

| Technique | Observed Data | Interpretation |

| ¹H NMR | See spectrum details below. | Confirms the presence of protons on carbons bearing hydroxyl groups and the long methylene chain. |

| ¹³C NMR | See spectrum details below. | Indicates the number of unique carbon environments. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z 258. | Confirms the molecular weight. |

| Infrared (IR) Spectroscopy | Broad peak at ~3300 cm⁻¹ (O-H stretch), Sharp peaks at ~2920 & 2850 cm⁻¹ (C-H stretch), Peak around 1060 cm⁻¹ (C-O stretch). | Identifies the hydroxyl and alkane functional groups. |

Experimental Protocols for Structure Elucidation

Detailed methodologies for the key analytical techniques are crucial for reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To map the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

-

Expected chemical shifts:

-

A triplet around 3.6 ppm corresponding to the four protons of the two -CH₂OH groups.

-

A multiplet around 1.5 ppm for the four protons of the two -CH₂CH₂OH groups.

-

A broad singlet or multiplet around 1.2-1.4 ppm for the remaining 24 protons of the central methylene chain.

-

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument, using a proton-decoupled pulse sequence.

-

Due to the longer relaxation times of carbon nuclei, a longer delay (5-10 seconds) between pulses is recommended.

-

Expected chemical shifts:

-

A peak around 63 ppm for the two equivalent -CH₂OH carbons.

-

A series of peaks between 25-33 ppm for the carbons of the long alkyl chain.

-

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. For a non-volatile compound like this compound, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) with a direct insertion probe are suitable.

-

Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Interpretation:

-

Identify the molecular ion peak (M⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern, which for a long-chain alcohol would typically show losses of water (M-18) and successive alkyl fragments.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present.

Protocol:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of finely ground this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Interpretation:

-

A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups.

-

Strong absorptions around 2920 and 2850 cm⁻¹ correspond to the C-H stretching of the methylene groups.

-

A C-O stretching vibration will appear in the 1260-1000 cm⁻¹ region.

-

Visualizing Workflows and Pathways

Logical Workflow for Structure Elucidation

The following diagram outlines the systematic approach to confirming the structure of this compound.

Potential Signaling Pathway Interaction

This compound has been used to investigate cellular processes, such as activating the Mps1 MAP kinase pathway. The diagram below illustrates a simplified, hypothetical signaling cascade that could be influenced by such a molecule.

References

A Technical Guide to the Spectroscopic Characterization of 1,16-Hexadecanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,16-Hexadecanediol, a long-chain diol with applications in various scientific fields. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data of this compound

The empirical formula for this compound is C₁₆H₃₄O₂ with a molecular weight of 258.44 g/mol .[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.64 | Triplet | 4H | -CH₂-OH |

| 1.56 | Quintet | 4H | -CH₂-CH₂-OH |

| 1.26 | Multiplet | 24H | -(CH₂)₁₂- |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 63.08 | -CH₂-OH |

| 32.83 | -CH₂-CH₂-OH |

| 29.67 | -(CH₂)n- |

| 29.46 | -(CH₂)n- |

| 25.76 | -CH₂-CH₂-CH₂-OH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorptions for its alcohol functional groups and alkane backbone.

| Frequency (cm⁻¹) | Description | Functional Group |

| 3500-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 2920 (strong) | C-H stretch | Alkane (-CH₂) |

| 2850 (strong) | C-H stretch | Alkane (-CH₂) |

| 1470 | C-H bend | Alkane (-CH₂) |

| 1050-1260 | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is presented below.

| m/z | Relative Intensity (%) | Possible Fragment |

| 258 | < 1 | [M]⁺ (Molecular Ion) |

| 240 | 5 | [M-H₂O]⁺ |

| 222 | 10 | [M-2H₂O]⁺ |

| 55 | 100 | [C₄H₇]⁺ (Base Peak) |

| 43 | 80 | [C₃H₇]⁺ |

| 41 | 75 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data with an appropriate line broadening (e.g., 0.3 Hz).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with a line broadening of 1-2 Hz.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.[4] Ensure good contact between the sample and the crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample holder.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane). Inject the solution into a gas chromatograph coupled to a mass spectrometer. The GC will separate the compound from any impurities before it enters the mass spectrometer. For long-chain diols, derivatization (e.g., silylation) may be necessary to increase volatility.

-

Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source of the mass spectrometer via a syringe pump.

-

-

Ionization:

-

Electron Ionization (EI): Use a standard EI source with an electron energy of 70 eV. This is a hard ionization technique that causes significant fragmentation, which is useful for structural elucidation.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-600).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), if present.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.[1]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Safety and Handling of 1,16-Hexadecanediol: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 1,16-Hexadecanediol. The information is intended to support its safe use in research and development environments. All quantitative data has been summarized for clarity, and representative experimental protocols are provided for key safety assessments.

Chemical and Physical Properties

This compound is a long-chain aliphatic diol. Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₆H₃₄O₂ | [1][2][3][4] |

| Molecular Weight | 258.44 g/mol | [1] |

| CAS Number | 7735-42-4 | |

| Appearance | White to off-white solid (powder or crystal) | |

| Melting Point | 91-94 °C (lit.) or 68-72°C (lit.) | |

| Boiling Point | 197-199 °C at 3 mmHg (lit.) | |

| Solubility | Almost transparent in hot methanol. | |

| Storage Temperature | Room temperature (sealed in dry conditions). Solid form can be stored at -20°C for over 3 years. |

Hazard Identification and Classification

There are some discrepancies in the hazard classification of this compound across different suppliers. While some safety data sheets (SDS) state that the substance is not classified according to the Globally Harmonized System (GHS), others identify it as a skin irritant. For maximum safety, it is prudent to handle it as a potential irritant.

GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

NFPA 704 Ratings:

| Category | Rating |

| Health | 0-2 |

| Flammability | 0-1 |

| Instability | 0 |

Note: Ratings vary slightly between suppliers. The most conservative values are presented.

HMIS Ratings:

| Category | Rating |

| Health | 0 |

| Flammability | 1 |

| Physical Hazard | 0 |

Toxicological Information

This compound is generally considered to have low toxicity. However, comprehensive toxicological studies are not widely available in published literature. No specific oral, dermal, or inhalation LD50 or LC50 values have been identified.

A review of long-chain alcohols suggests that those in the C12-C16 range are considered to be mild irritants. This aligns with the GHS classification of skin irritation from multiple suppliers.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound. The following is a general workflow for safe handling.

Figure 1: General workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

| Type | Specification |

| Eye Protection | Safety glasses with side shields or goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Respiratory Protection | Not typically required for small quantities with adequate ventilation. For weighing larger quantities or when generating dust, a NIOSH-approved N95 dust mask is recommended. |

| Skin and Body Protection | Laboratory coat. |

First Aid and Emergency Procedures

First Aid Measures:

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If symptoms persist, seek medical attention. |

| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, consult a physician. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If symptoms persist, consult a physician. |

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Not flammable. Combustion may produce carbon oxides.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation.

-

Environmental Precautions: Do not let the product enter drains.

-

Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocols

Representative Protocol 1: In Vitro Skin Irritation Test (based on OECD TG 439)

This protocol utilizes a reconstructed human epidermis (RhE) model to assess skin irritation potential.

-

Tissue Preparation: Culture RhE models to obtain a multi-layered, differentiated epidermis.

-

Test Substance Application:

-

Apply this compound (e.g., 10 mg of solid or 10 µL of a relevant dilution) topically to the tissue surface.

-

Use a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate).

-

-

Exposure and Incubation:

-

Expose the tissues to the test substance for a defined period (e.g., 42 minutes) at room temperature.

-

Rinse the tissues thoroughly with a buffer solution to remove the test substance.

-

Transfer tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours) at 37°C.

-

-

Viability Assessment (MTT Assay):

-

Incubate the tissues with MTT solution (e.g., 0.5 mg/mL) for 3 hours.

-

Extract the resulting formazan crystals with an appropriate solvent (e.g., isopropanol).

-

Measure the optical density of the formazan solution using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of viability for each tissue relative to the negative control.

-

A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50%.

-

Figure 2: Workflow for an in vitro skin irritation test.

Representative Protocol 2: General Procedure for Dissolving for In Vivo Experiments

For animal studies, a common formulation for diols and other compounds with limited aqueous solubility is provided below.

-

Solubilization:

-

Dissolve this compound in DMSO to create a stock solution.

-

For a general formulation, aim for a final concentration of 10% DMSO.

-

-

Vehicle Preparation: Sequentially add the following components, ensuring dissolution at each step:

-

40% PEG300

-

5% Tween-80

-

45% Saline or PBS

-

-

Administration:

-

The final solution can be administered via the desired route (e.g., intraperitoneal injection, oral gavage).

-

For oral gavage with larger doses, preparing a homogenous suspension using 0.5% CMC-Na is recommended.

-

Biological Interactions: Mps1 MAP Kinase Pathway

This compound has been reported to activate the Mps1 MAP kinase pathway. Mps1 (monopolar spindle 1) is a critical kinase in the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis. The precise mechanism of activation by this compound is not detailed in the available literature. Below is a simplified representation of the Mps1 signaling cascade.

Figure 3: Simplified Mps1 signaling pathway in the spindle assembly checkpoint.

Stability and Reactivity

-

Reactivity: No dangerous reactions are known under normal conditions.

-

Chemical Stability: The product is stable under recommended storage conditions.

-

Conditions to Avoid: No specific conditions to avoid are listed in most safety data sheets.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, carbon oxides may be formed.

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. It should be handled as chemical waste and disposed of at an approved waste disposal plant. Do not allow the product to enter the sewage system.

This guide is intended for informational purposes and should not replace a thorough risk assessment conducted by qualified personnel. Always consult the most recent Safety Data Sheet from your supplier before handling any chemical.

References

Methodological & Application

Application Notes and Protocols for Polyester Synthesis Using 1,16-Hexadecanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,16-Hexadecanediol is a long-chain aliphatic diol that serves as a valuable monomer in the synthesis of specialty polyesters. The inclusion of this C16 diol in a polyester backbone imparts significant flexibility, hydrophobicity, and a lower melting point compared to polyesters synthesized from shorter-chain diols. These properties make polyesters derived from this compound promising candidates for a range of applications, including as toughening agents for other polymers, in the formulation of flexible coatings and adhesives, and notably in the biomedical field for creating biodegradable and biocompatible materials for drug delivery and tissue engineering.[1]

The long aliphatic chain of this compound can lead to polyesters with polyethylene-like properties, such as high elongation at break and good thermal stability, while the ester linkages ensure biodegradability.[2] This unique combination of properties makes these polyesters particularly interesting for applications where both durability and environmental or biological degradation are desired.

This document provides detailed application notes and experimental protocols for the synthesis of polyesters using this compound with various dicarboxylic acids, namely succinic acid, adipic acid, and sebacic acid. Both enzymatic and traditional melt polycondensation methods are described.

Data Presentation

The following tables summarize representative quantitative data for polyesters synthesized from long-chain diols and various dicarboxylic acids. Due to the limited availability of specific data for this compound, data from closely related long-chain diols are included to provide an expected range of properties.

Table 1: Molecular Weight and Polydispersity Index of Long-Chain Aliphatic Polyesters

| Diol | Dicarboxylic Acid | Synthesis Method | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| 1,8-Octanediol | Itaconic Acid & Succinic Anhydride | Melt Polycondensation | 1,001 | - | - |

| 1,6-Hexanediol | Adipic Acid | Enzymatic (CALB) | 5,000 - 18,500 | - | - |

| 1,8-Octanediol | Succinic Acid | Melt Polycondensation | - | 105,000 | - |

Table 2: Thermal Properties of Long-Chain Aliphatic Polyesters

| Diol | Dicarboxylic Acid | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| 1,8-Octanediol | Succinic Acid | -53 | 72.5 |

| 1,6-Hexanediol | Adipic Acid | - | 60 |

| 1,6-Hexanediol | Sebacic Acid | - | 65 |

| Poly(hexamethylene succinate) | - | -47.4 | - |

The thermal properties of polyesters are highly dependent on the chain length of both the diol and the dicarboxylic acid, as well as the crystallinity of the resulting polymer.

Table 3: Mechanical Properties of Long-Chain Aliphatic Polyesters

| Polymer | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| Poly(octamethylene succinate) | 526 ± 8 | 12.0 ± 0.3 | 165 ± 24 |

| Poly(hexamethylene succinate-co-2,5-furandicarboxylate) | - | 39.2 ± 0.8 | 1757.6 ± 6.1 |

| Hydrogenated polyester from undec-10-en-1-yl undec-10-enoate | - | 39.7 | 436 |

Mechanical properties are significantly influenced by molecular weight and crystallinity. The data presented showcases the potential for high flexibility in long-chain aliphatic polyesters.

Experimental Protocols

Two primary methods for the synthesis of polyesters from this compound are detailed below: enzymatic polymerization and melt polycondensation.

Protocol 1: Enzymatic Polymerization of Poly(hexadecamethylene sebacate)

This protocol describes the synthesis of a polyester from this compound and sebacic acid using an immobilized lipase catalyst, offering a green and mild alternative to traditional chemical catalysis.

Materials:

-

This compound

-

Sebacic acid

-

Immobilized Candida antarctica lipase B (CALB), such as Novozym® 435

-

Anhydrous toluene or diphenyl ether (optional, for solution polymerization)

-

Molecular sieves (3Å or 4Å), activated

-

Chloroform

-

Methanol, cold

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser

-

Nitrogen inlet

-

Vacuum pump

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Monomer Preparation: In the three-neck round-bottom flask, combine equimolar amounts of this compound and sebacic acid.

-

Solvent and Catalyst Addition (for solution polymerization): Add anhydrous toluene or diphenyl ether to dissolve the monomers (e.g., to a concentration of 0.5 M). Add immobilized CALB (typically 5-10% by weight of the monomers) and activated molecular sieves to the flask. The molecular sieves help to remove the water generated during the esterification, driving the reaction towards the polymer.

-

Bulk Polymerization (Solvent-Free): For a solvent-free reaction, directly add the immobilized CALB (5-10% by weight of the monomers) to the molten monomers.

-

Reaction:

-

Flush the flask with dry nitrogen for 15-20 minutes to create an inert atmosphere.

-

Heat the reaction mixture to 60-90°C with continuous stirring. The optimal temperature will depend on the solvent used and the stability of the enzyme.

-

The reaction is typically carried out for 24-72 hours. The progress of the polymerization can be monitored by analyzing aliquots using techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight.

-

-

Polymer Purification:

-

After the desired reaction time, cool the mixture to room temperature.

-

If a solvent was used, filter to remove the enzyme and molecular sieves.

-

If the reaction was performed in bulk, dissolve the solid polymer in a minimal amount of chloroform and then filter to remove the enzyme.

-

Concentrate the filtrate using a rotary evaporator.

-

Precipitate the polyester by pouring the concentrated solution into a large volume of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh cold methanol to remove any unreacted monomers and low molecular weight oligomers.

-

Dry the final polyester product under vacuum at room temperature until a constant weight is achieved.

-

Protocol 2: Melt Polycondensation of Poly(hexadecamethylene adipate)

This protocol describes a two-stage melt polycondensation procedure, a common and effective method for achieving high molecular weight polyesters.

Materials:

-

This compound

-

Adipic acid

-

Catalyst: Tin(II) 2-ethylhexanoate (Tin(II) octoate) or p-Toluenesulfonic acid (p-TSA) (typically 0.1-0.5 mol% relative to the diacid)

-

Antioxidant (e.g., triphenyl phosphite, optional)

-

Chloroform

-

Methanol, cold

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and a condenser with a collection flask.

-

High-vacuum pump

-

Heating mantle with a programmable temperature controller

Procedure:

Stage 1: Esterification

-

Charge the glass reactor with equimolar amounts of this compound and adipic acid.

-

Add the catalyst and antioxidant to the reactor.

-

Flush the reactor with dry nitrogen for at least 30 minutes to remove any oxygen.

-

Heat the reactor to 180-200°C under a slow stream of nitrogen with mechanical stirring.

-

Water will begin to distill off as the esterification reaction proceeds. Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

Stage 2: Polycondensation

-

Gradually increase the temperature to 220-240°C.

-

Slowly apply a vacuum, reducing the pressure to below 1 mbar over a period of about 1 hour. This slow reduction in pressure is crucial to prevent the boiling of low molecular weight oligomers.

-

Continue the polycondensation under high vacuum for an additional 4-8 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polyester increases.

-

To stop the reaction, remove the heat and break the vacuum with nitrogen gas.

-

The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

-

Dry the purified polymer under vacuum until a constant weight is achieved.

Visualizations

Applications in Drug Development

Aliphatic polyesters are extensively utilized in drug delivery due to their biodegradability and biocompatibility.[3] The degradation of the polyester backbone in vivo prevents the accumulation of the carrier material, reducing the risk of long-term toxicity. Polyesters synthesized from this compound, with their pronounced hydrophobicity, are particularly suited for the controlled release of hydrophobic drugs. The degradation of these polyesters occurs via hydrolysis of the ester bonds, and the release rate of the encapsulated drug can be modulated by factors such as the molecular weight of the polymer, its crystallinity, and the overall hydrophobicity of the matrix.[4]

While specific signaling pathways are not directly modulated by these bulk polyester materials, the degradation products (this compound and the corresponding dicarboxylic acid) are generally considered to have low toxicity. The primary mechanism of action in drug delivery is the physical encapsulation and subsequent release of the therapeutic agent as the polymer matrix degrades. The biocompatibility of these materials is a key factor, as they should not elicit a significant inflammatory or immune response. The surface properties of the polyester can also be modified to enhance biocompatibility and control protein adsorption.

Further research is needed to explore the potential for functionalizing these polyesters with targeting moieties or to investigate the cellular interactions of their degradation products in more detail. This could open up possibilities for more advanced drug delivery systems that interact with specific biological pathways.

References

- 1. Surface Modification of Aliphatic Polyester to Enhance Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,16-Hexadecanediol for Surface Modification of Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for utilizing 1,16-Hexadecanediol in the surface modification of materials for biomedical and drug delivery applications. The information is tailored for professionals in research and development.

Introduction

This compound is a long-chain aliphatic diol with terminal hydroxyl groups, making it a versatile building block for surface modification.[1][2][3] Its linear 16-carbon backbone allows for the formation of well-ordered molecular layers, while the two reactive hydroxyl groups at either end can be functionalized for various applications, including the attachment of biomolecules, drugs, or polymers. This document outlines key applications and detailed protocols for the use of this compound in creating biocompatible coatings, forming self-assembled monolayers, and serving as a linker for drug conjugation.

Application 1: Synthesis of Biocompatible Polyester Coatings for Biomaterials

Long-chain diols like this compound can be polymerized with dicarboxylic acids to form polyesters. These polyesters can be used to create thin, biocompatible coatings on medical devices and implants to improve their integration with biological tissues and reduce inflammatory responses.

Experimental Protocol: Polyester Coating Synthesis and Application

This protocol describes the synthesis of a polyester from this compound and a biocompatible dicarboxylic acid, followed by its application as a coating on a titanium substrate.

Materials:

-

This compound

-

Adipic acid (or other suitable dicarboxylic acid)

-

Titanium (IV) butoxide (catalyst)

-

Toluene (solvent)

-

Titanium substrates (coupons)

-

Ethanol

-

Deionized water

-

Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with magnetic stirrer

-

Condenser

-

Thermometer

-

Vacuum oven

-

Spin coater

-

Contact angle goniometer

-

X-ray Photoelectron Spectrometer (XPS)

Procedure:

-

Polymer Synthesis:

-

In the three-neck round-bottom flask, combine equimolar amounts of this compound and adipic acid.

-

Add toluene to dissolve the reactants and a catalytic amount of Titanium (IV) butoxide.

-

Fit the flask with a condenser and a thermometer.

-

Heat the mixture to reflux (approximately 110-120°C) under a nitrogen atmosphere with constant stirring.

-

Allow the reaction to proceed for 4-6 hours, removing the water byproduct via a Dean-Stark trap.

-

Monitor the reaction progress by measuring the viscosity of the solution.

-

Once the desired molecular weight is achieved, cool the reaction mixture and precipitate the polyester by pouring it into a large volume of cold ethanol.

-

Filter the precipitated polymer and dry it in a vacuum oven at 50°C for 24 hours.

-

-

Substrate Preparation:

-

Clean the titanium coupons by sonicating them in ethanol and then deionized water for 15 minutes each.

-

Dry the substrates under a stream of nitrogen gas.

-

-

Coating Application:

-

Dissolve the synthesized polyester in a suitable solvent (e.g., chloroform, dichloromethane) to form a 2% (w/v) solution.

-

Apply the polymer solution to the cleaned titanium substrates using a spin coater. A typical spin coating program would be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.

-

Anneal the coated substrates in a vacuum oven at a temperature slightly above the polymer's glass transition temperature for 2 hours to improve coating adhesion and uniformity.

-

-

Surface Characterization:

-

Measure the water contact angle of the coated surface to assess its hydrophobicity.

-

Use XPS to confirm the elemental composition of the coating.

-

Expected Quantitative Data

The following table summarizes expected quantitative data for polyester-coated surfaces based on similar systems.

| Parameter | Expected Value |

| Water Contact Angle | 90° - 110° |

| Coating Thickness | 50 - 200 nm |

| Carbon Content (XPS) | > 80 atomic % |

| Oxygen Content (XPS) | ~15-20 atomic % |

Application 2: Formation of Self-Assembled Monolayers (SAMs) for Controlled Surface Chemistry

To create well-defined and highly ordered surfaces, this compound can be chemically modified to introduce a thiol group at one end, enabling the formation of a self-assembled monolayer (SAM) on a gold substrate. The remaining terminal hydroxyl group can then be used for further functionalization.

Experimental Protocol: SAM Formation of a 16-Mercaptohexadecan-1-ol on Gold

This protocol outlines the formation of a SAM from a thiol-derivatized this compound on a gold surface.

Materials:

-

16-Mercaptohexadecan-1-ol (synthesized from this compound)

-

Absolute ethanol

-

Gold-coated silicon wafers

-

Deionized water

-

Nitrogen gas

Equipment:

-

Glass vials with screw caps

-

Tweezers

-

Sonicator

-

Contact angle goniometer

-

Ellipsometer

Procedure:

-

Substrate Preparation:

-

Clean the gold-coated silicon wafers by sonicating them in absolute ethanol and then deionized water for 15 minutes each.

-

Dry the substrates with a gentle stream of nitrogen gas.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of 16-Mercaptohexadecan-1-ol in absolute ethanol.

-

-

SAM Formation:

-

Immerse the cleaned gold substrates in the thiol solution in a clean glass vial.

-

Seal the vial and allow the self-assembly to proceed for 24 hours at room temperature to ensure a well-ordered monolayer.

-

-

Rinsing and Drying:

-

After incubation, remove the substrates from the thiol solution using tweezers.

-

Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.

-

Dry the substrates under a stream of nitrogen gas.

-

-

Surface Characterization:

-

Measure the water contact angle to determine the surface hydrophilicity.

-

Use an ellipsometer to measure the thickness of the formed monolayer.

-

Expected Quantitative Data

The following table presents typical quantitative data for hydroxyl-terminated alkanethiol SAMs on gold.

| Parameter | Expected Value |

| Water Contact Angle | 15° - 30° |

| Monolayer Thickness | 1.8 - 2.2 nm |

Application 3: this compound as a Bifunctional Linker for Drug Conjugation

The two terminal hydroxyl groups of this compound can be differentially functionalized to act as a linker for covalently attaching therapeutic agents to a material surface. This is particularly relevant for developing drug-eluting medical devices.

Experimental Protocol: Two-Step Drug Conjugation via a this compound Linker

This protocol describes a conceptual two-step process for attaching a model drug containing a carboxylic acid group to a surface functionalized with amino groups, using this compound as a linker.

Materials:

-

Amine-functionalized substrate (e.g., aminosilanized glass slide)

-

This compound

-

p-Toluenesulfonyl chloride

-

Sodium hydride

-

A model drug with a carboxylic acid group (e.g., Ibuprofen)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Triethylamine

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer

-

Nitrogen balloon

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Step 1: Monotosylation of this compound:

-

Dissolve this compound in anhydrous DCM.

-

Add p-toluenesulfonyl chloride (1 equivalent) and triethylamine.

-

Stir the reaction at room temperature for 12 hours.

-

Purify the monotosylated product by column chromatography.

-

-

Step 2: Attachment of the Linker to the Amine-Functionalized Surface:

-

Immerse the amine-functionalized substrate in a solution of the monotosylated this compound in anhydrous DMF.

-

Add a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Heat the reaction to 60°C for 24 hours.

-

Rinse the substrate thoroughly with DMF and DCM and dry under nitrogen.

-

-

Step 3: Conjugation of the Drug to the Surface-Bound Linker:

-

Immerse the linker-modified substrate in a solution of the carboxylic acid-containing drug, DCC, and DMAP in anhydrous DCM.

-

Allow the reaction to proceed at room temperature for 24 hours.

-

Rinse the substrate extensively with DCM to remove unreacted drug and coupling agents.

-

Dry the drug-conjugated surface under a stream of nitrogen.

-

-

Characterization:

-

Confirm the attachment of the drug by surface-sensitive techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or XPS.

-

Quantify the amount of conjugated drug using a suitable analytical method, such as cleaving the drug from the surface and analyzing the solution by HPLC.

-

Visualizations

References

Application Notes and Protocols for Self-Assembled Monolayers of 1,16-Hexadecanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. They are a powerful tool for tailoring the surface properties of materials, with wide-ranging applications in fields such as biosensing, drug delivery, and medical implants. This document provides detailed application notes and protocols for the preparation of SAMs using 1,16-Hexadecanediol. This long-chain diol offers the potential to create hydrophilic surfaces with terminal hydroxyl groups, which can be further functionalized for various biomedical applications. While specific literature on this compound SAMs is limited, the following protocols are based on established methods for forming SAMs with long-chain alcohols and general principles of self-assembly.

Data Presentation

| Parameter | 1-Hexadecanethiol on Gold | 1-Hexadecanol on Silicon | Expected Range for this compound |

| Water Contact Angle (Advancing) | 110-115° (hydrophobic) | 100-105° (hydrophobic) | 30-50° (hydrophilic) |

| Ellipsometric Thickness | ~2.0 - 2.5 nm | ~1.8 - 2.2 nm | ~2.0 - 2.5 nm |

| Primary Bonding Interaction | Au-S covalent bond | Si-O-C covalent bond | Physisorption or weak covalent bonding |

Experimental Protocols

The following are detailed protocols for the preparation of self-assembled monolayers of this compound on two common substrates: gold and silicon oxide.

Protocol 1: Preparation of this compound SAMs on Gold Substrates

This protocol describes the formation of a hydroxyl-terminated SAM on a gold surface. The interaction between the hydroxyl groups and the gold surface is expected to be weaker than the covalent bond formed by thiols, primarily involving physisorption and hydrogen bonding.

Materials and Equipment:

-

This compound (97% purity or higher)

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

Absolute Ethanol (200 proof)

-

Toluene, HPLC grade

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized water (18 MΩ·cm)

-

Glass beakers and petri dishes

-

Tweezers

-

Sonicator

-

Nitrogen gas source

-

Oven

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrates thoroughly with deionized water, followed by absolute ethanol.

-

Dry the substrates under a stream of dry nitrogen gas.

-

For optimal results, the substrates can be further cleaned by UV-Ozone treatment for 15-20 minutes immediately before use.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in a suitable solvent. A non-polar solvent like toluene is recommended to facilitate the interaction of the hydroxyl groups with the gold surface.

-

-

Self-Assembly Process:

-

Immerse the cleaned and dried gold substrates into the this compound solution in a clean glass container.

-

To minimize oxidation and contamination, it is advisable to purge the container with nitrogen gas before sealing.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature. For potentially stronger binding, the process can be carried out at a slightly elevated temperature (e.g., 40-60°C).

-

-

Rinsing and Drying:

-

After the immersion period, remove the substrates from the solution using clean tweezers.

-

Rinse the substrates thoroughly with fresh toluene to remove any non-adsorbed molecules.

-

Subsequently, rinse with absolute ethanol to remove the toluene.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

-

Annealing (Optional):

-

To improve the ordering of the monolayer, the prepared SAMs can be annealed at 60-80°C for 1-2 hours in a vacuum oven or under a nitrogen atmosphere.

-

-

Storage:

-

Store the prepared SAMs in a clean, dry environment, preferably under a nitrogen atmosphere or in a desiccator to prevent contamination.

-

Protocol 2: Preparation of this compound SAMs on Silicon Oxide Substrates

This protocol details the formation of a hydroxyl-terminated SAM on a silicon oxide surface. The hydroxyl groups of the diol are expected to form hydrogen bonds with the surface silanol (Si-OH) groups.

Materials and Equipment:

-

This compound (97% purity or higher)

-

Silicon wafers or glass slides (with a native oxide layer)

-

Anhydrous Toluene or Chloroform

-

Acetone, HPLC grade

-

Isopropanol, HPLC grade

-

Piranha solution or RCA-1 clean (Ammonium hydroxide, hydrogen peroxide, and water) - EXTREME CAUTION

-

Deionized water (18 MΩ·cm)

-

Glass beakers and petri dishes

-

Tweezers

-

Sonicator

-

Nitrogen gas source

-

Oven or hotplate

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Clean the silicon substrates by sonicating in acetone, followed by isopropanol, and finally deionized water (10-15 minutes each).

-

To generate a high density of surface hydroxyl groups, treat the substrates with either piranha solution for 10-15 minutes or perform an RCA-1 clean (5:1:1 mixture of DI water: 30% H₂O₂: 27% NH₄OH) at 75-80°C for 15 minutes. (Caution: Handle these cleaning solutions with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrates extensively with deionized water.

-

Dry the substrates under a stream of dry nitrogen gas and then bake at 110-120°C for at least 30 minutes to remove any adsorbed water.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in an anhydrous solvent such as toluene or chloroform. The absence of water is crucial to prevent aggregation of the diol in solution and to promote its interaction with the substrate surface.

-

-

Self-Assembly Process:

-

Immerse the cleaned and hydroxylated silicon substrates into the this compound solution in a sealed container under a nitrogen atmosphere.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature.

-

-

Rinsing and Drying:

-

Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent (toluene or chloroform) to remove physisorbed molecules.

-

Follow with a rinse in a more polar solvent like isopropanol.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

-

Curing (Optional):

-

To potentially form more stable bonds, the substrates can be heated (cured) at 100-120°C for 1-2 hours in a vacuum oven.

-

-

Storage:

-

Store the prepared SAMs in a desiccator or under an inert atmosphere.

-

Mandatory Visualization

Application Notes and Protocols for 1,16-Hexadecanediol in Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of polyurethanes utilizing 1,16-Hexadecanediol. It includes summaries of quantitative data, detailed experimental methodologies, and visual diagrams to elucidate the synthesis process and potential applications, particularly in the realm of drug delivery.

Introduction

Polyurethanes (PUs) are a highly versatile class of polymers known for their broad range of properties, from rigid foams to flexible elastomers. These properties are tunable by carefully selecting the constituent monomers: a diisocyanate, a polyol (soft segment), and a chain extender (hard segment). This compound, a long-chain aliphatic diol, serves as a valuable building block in polyurethane synthesis, primarily acting as a chain extender or as a component of the soft segment. Its long C16 aliphatic chain imparts unique characteristics to the resulting polyurethane, such as increased flexibility, hydrophobicity, and potentially altered thermal and mechanical properties. These attributes make polyurethanes derived from this compound attractive for various applications, including biomedical devices and drug delivery systems where biocompatibility and controlled release are crucial.[1][2]

Anticipated Effects of this compound on Polyurethane Properties

The incorporation of this compound into the polyurethane backbone is expected to influence the material's properties in several ways:

-

Increased Flexibility and Elasticity: The long, flexible C16 chain can disrupt the packing of hard segments, leading to a lower modulus and increased elongation at break.

-

Enhanced Hydrophobicity: The aliphatic nature of this compound increases the overall hydrophobicity of the polymer, which can be advantageous for controlling water uptake and modulating drug release profiles.[3]

-

Lowered Glass Transition Temperature (Tg): The introduction of flexible long chains can decrease the glass transition temperature of the soft segment.[4]

-

Modified Crystallinity: The regular structure of the long aliphatic chain may influence the crystallinity of both the soft and hard segments, impacting the mechanical and thermal properties.

Quantitative Data Summary

The following tables summarize the typical mechanical and thermal properties of polyurethanes synthesized with different long-chain aliphatic diols. While specific data for this compound is limited in comparative studies, the trends observed with increasing diol chain length provide valuable insights.

Table 1: Mechanical Properties of Polyurethanes with Varying Long-Chain Diol Chain Extenders [3]

| Diol Chain Extender | Chemical Structure | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |

| 1,4-Butanediol (BDO) | HO-(CH₂)₄-OH | 35 - 50 | 400 - 600 | 20 - 40 |

| 1,6-Hexanediol (HDO) | HO-(CH₂)₆-OH | 30 - 45 | 450 - 650 | 15 - 30 |

| 1,10-Decanediol | HO-(CH₂)₁₀-OH | 25 - 40 | 500 - 700 | 10 - 25 |

| 1,12-Dodecanediol | HO-(CH₂)₁₂-OH | 20 - 35 | 550 - 750 | 8 - 20 |

Note: These values are representative and can vary significantly based on the specific diisocyanate, polyol, and synthesis conditions used.

Table 2: Thermal Properties of Polyurethanes with Varying Long-Chain Diol Chain Extenders

| Diol Chain Extender | Glass Transition Temp. (Tg) of Soft Segment (°C) | Melting Temp. (Tm) of Hard Segment (°C) |

| 1,4-Butanediol (BDO) | -30 to -50 | 180 - 220 |

| 1,6-Hexanediol (HDO) | -35 to -55 | 170 - 210 |

| 1,10-Decanediol | -40 to -60 | 160 - 200 |

| 1,12-Dodecanediol | -45 to -65 | 150 - 190 |

Note: These values are illustrative and depend on the overall polymer composition and morphology.

Experimental Protocols

Two primary methods are employed for the synthesis of polyurethanes: the one-shot method and the two-step (prepolymer) method. The choice of method depends on the desired polymer structure and properties.

One-Shot Synthesis Method

This method involves reacting all components simultaneously. It is a simpler and faster process but offers less control over the polymer architecture.

Materials:

-

Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI, Hexamethylene diisocyanate - HDI)

-

Polyol (e.g., Poly(tetramethylene glycol) - PTMG, Polycaprolactone diol - PCL)

-

This compound (as chain extender)

-

Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)

Procedure:

-

Drying: Thoroughly dry all glassware and reagents to prevent unwanted side reactions with water. The polyol and this compound should be dried under vacuum at 80-100 °C for several hours.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the pre-weighed amounts of the polyol and this compound.

-

Dissolution: Add the anhydrous solvent and stir under a nitrogen atmosphere until all components are fully dissolved.

-

Isocyanate Addition: Slowly add the stoichiometric amount of diisocyanate to the reaction mixture dropwise while stirring vigorously.

-

Catalyst Addition: Add a catalytic amount of DBTDL (typically 0.1-0.5 wt% of the total reactants).

-

Polymerization: Heat the reaction mixture to 70-90 °C and allow the polymerization to proceed for 4-24 hours. The viscosity of the solution will increase as the polymer forms.

-

Precipitation and Purification: Once the reaction is complete, cool the polymer solution to room temperature and precipitate the polyurethane by pouring it into a non-solvent such as methanol or cold water.

-

Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-60 °C until a constant weight is achieved.

Two-Step (Prepolymer) Synthesis Method

This method provides better control over the polymer structure by first forming an isocyanate-terminated prepolymer, which is then chain-extended with the diol.

Materials:

-

Same as the one-shot method.

Procedure:

-

Drying: As per the one-shot method.

-

Prepolymer Synthesis: In a reaction flask, react an excess of the diisocyanate with the polyol at 60-80 °C under a nitrogen atmosphere with stirring for 1-2 hours. This forms an isocyanate-terminated prepolymer. The NCO-to-OH ratio is typically between 1.5:1 and 2:1.

-

Chain Extension: In a separate flask, dissolve the this compound in the anhydrous solvent.

-

Reaction: Slowly add the prepolymer solution to the this compound solution under vigorous stirring. A catalyst (e.g., DBTDL) can be added to facilitate the reaction.

-

Polymerization: Continue stirring the mixture at a slightly elevated temperature (e.g., 50-70 °C) for 2-6 hours until the desired molecular weight is achieved, as indicated by a significant increase in viscosity.

-

Precipitation and Purification: As per the one-shot method.

-

Drying: As per the one-shot method.

Mandatory Visualizations

Caption: Workflow for Polyurethane Synthesis and Characterization.

Caption: Polyurethane-Based Drug Delivery System Workflow.

Application in Drug Delivery

Polyurethanes synthesized with this compound are promising candidates for drug delivery systems due to their tunable properties and biocompatibility. The long aliphatic chain of this compound can be exploited to control the release of hydrophobic drugs. The drug can be loaded into the polyurethane matrix either during the synthesis process or by swelling the polymer in a drug-containing solution. The release of the drug is then governed by diffusion through the polymer matrix, swelling of the polymer, and/or degradation of the polymer. By adjusting the ratio of this compound to other components, the hydrophobicity, swelling behavior, and degradation rate of the polyurethane can be tailored to achieve a desired drug release profile. For instance, a higher content of this compound would result in a more hydrophobic matrix, potentially leading to a slower release of hydrophilic drugs and a more sustained release of hydrophobic drugs.

Characterization of Polyurethanes

To ensure the synthesized polyurethanes meet the desired specifications, a comprehensive characterization is essential.

-

Fourier Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹) and the disappearance of isocyanate groups (N=C=O stretching around 2270 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the soft and hard segments and the melting temperature (Tm) of any crystalline domains.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the polymer.

-

Tensile Testing: To measure the mechanical properties such as tensile strength, elongation at break, and Young's modulus.

-

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): To investigate the surface morphology and phase separation of the polyurethane films.

References

- 1. mdpi.com [mdpi.com]

- 2. Polyurethanes and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Precisely synthesized segmented polyurethanes toward block sequence-controlled drug delivery - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06457F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

The Role of 1,16-Hexadecanediol in Drug Delivery Systems: A Look at Potential Applications

While direct, extensive research on the specific applications of 1,16-hexadecanediol in drug delivery systems is limited in publicly available scientific literature, its chemical structure as a long-chain diol suggests potential utility in the formulation of various drug carriers. Based on established principles of polymer chemistry and nanoparticle formulation, this document outlines hypothetical applications and general protocols for researchers and drug development professionals interested in exploring its use.

Introduction to this compound

This compound is a long-chain fatty alcohol with hydroxyl groups at both ends of its 16-carbon chain. It is known for its low toxicity, making it a potentially suitable candidate for biomedical applications.[1][2] Its bifunctional nature allows it to act as a monomer in polymerization reactions or as a component in lipid-based nanoparticle formulations.

Hypothetical Applications in Drug Delivery

The primary hypothetical uses of this compound in drug delivery can be categorized into two main areas: as a monomer for biodegradable polymers and as a lipid component in solid lipid nanoparticles (SLNs).

Monomer for Polyester and Polyanhydride Synthesis

Long-chain diols are fundamental building blocks for the synthesis of polyesters and polyanhydrides, which are widely used as biodegradable carriers for controlled drug release.[3][4][5]

Signaling Pathway Postulated for Polymer-Based Drug Delivery:

The following diagram illustrates a generalized pathway for a drug encapsulated in a biodegradable polymer matrix, such as one potentially synthesized from this compound.

Diagram of a potential signaling pathway for polymer-based drug delivery.

Component of Solid Lipid Nanoparticles (SLNs)

As a solid lipid at room temperature, this compound could theoretically be used as a core matrix component in the formulation of SLNs. SLNs are effective carriers for lipophilic drugs, offering advantages such as improved bioavailability and controlled release.

Experimental Protocols (General Methodologies)

The following are generalized protocols for the preparation and characterization of drug delivery systems. These are not specific to this compound but represent standard methods that could be adapted for its use.

Protocol 1: Synthesis of a Polyester from this compound for Drug Entrapment

This protocol describes a general procedure for synthesizing a polyester via polycondensation, which could then be used to encapsulate a therapeutic agent.

Experimental Workflow:

Workflow for polyester synthesis and drug nanoparticle formation.

Methodology:

-

Polymer Synthesis: Equimolar amounts of this compound and a dicarboxylic acid (e.g., sebacic acid) are placed in a reaction vessel with a suitable catalyst (e.g., tin(II) 2-ethylhexanoate). The mixture is heated under vacuum to drive the polycondensation reaction.

-

Purification: The resulting polyester is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst. The purified polymer is then dried under vacuum.

-

Drug Encapsulation: The purified polyester and the drug are co-dissolved in a common volatile solvent. This organic phase is then emulsified in an aqueous phase containing a surfactant (e.g., polyvinyl alcohol) using high-speed homogenization or sonication.

-

Nanoparticle Formation: The organic solvent is removed by evaporation, leading to the precipitation of drug-loaded polyester nanoparticles.

-

Characterization: The nanoparticles are characterized for size, surface charge, drug loading efficiency, and in vitro drug release profile.

Protocol 2: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)

This protocol outlines the high-pressure homogenization method, a common technique for producing SLNs.

Experimental Workflow:

Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).

Methodology:

-

Preparation of Phases: The lipid phase, consisting of this compound and the lipophilic drug, is heated to 5-10 °C above the melting point of the diol. The aqueous phase, containing a surfactant (e.g., Poloxamer 188), is heated to the same temperature.

-

Homogenization: The hot aqueous phase is added to the hot lipid phase, and the mixture is subjected to high-shear homogenization to form a coarse oil-in-water emulsion.

-

Nanoparticle Formation: The hot pre-emulsion is then passed through a high-pressure homogenizer for several cycles. The resulting nanoemulsion is cooled down to room temperature, causing the lipid to recrystallize and form solid lipid nanoparticles.

-

Characterization: The SLNs are analyzed for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug release characteristics.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that would be relevant to collect when characterizing drug delivery systems based on this compound. Note: These values are for illustrative purposes only and are not based on actual experimental results.

Table 1: Hypothetical Characteristics of Polyester Nanoparticles

| Formulation Code | Polymer Composition (Diol:Diacid) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) |

| P-HD-SA-01 | This compound:Sebacic Acid | 150 ± 10 | 0.15 | 85 | 8.5 |

| P-HD-AA-01 | This compound:Adipic Acid | 180 ± 15 | 0.21 | 78 | 7.8 |

Table 2: Hypothetical Characteristics of Solid Lipid Nanoparticles (SLNs)

| Formulation Code | This compound (%) | Surfactant (%) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) |

| SLN-HD-P188-01 | 5 | 2.5 (Poloxamer 188) | 200 ± 20 | 0.25 | 92 | 4.6 |

| SLN-HD-T80-01 | 5 | 2.0 (Tween 80) | 180 ± 18 | 0.22 | 95 | 4.75 |

Conclusion